molecular formula C15H13NO4S B1464786 Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate CAS No. 1280787-23-6

Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate

Cat. No. B1464786
CAS RN: 1280787-23-6
M. Wt: 303.3 g/mol
InChI Key: XCZJXKQJMHVPIP-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate” is a chemical compound with the molecular formula C15H13NO4S . It has a molecular weight of 303.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

. .

Antimicrobial Activity

Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms . This suggests that “Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate” could potentially have antimicrobial properties, although further research would be needed to confirm this.

Drug Development

The compound could potentially be used in the development of new drugs. For example, benzimidazole molecules, which share some structural similarities with this compound, have been used in the discovery of innovative drugs .

Oxidation Reactions

Compounds with similar structures have been used in oxidation reactions . This suggests that “Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate” could potentially be used in similar chemical reactions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to take if the compound is handled or comes into contact with the body .

properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfanyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-9-11(15(17)20-2)5-8-13(14)16(18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJXKQJMHVPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182053
Record name Benzoic acid, 3-[(4-methylphenyl)thio]-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-methylphenyl)sulfanyl]-4-nitrobenzoate

CAS RN

1280787-23-6
Record name Benzoic acid, 3-[(4-methylphenyl)thio]-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-methylphenyl)thio]-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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